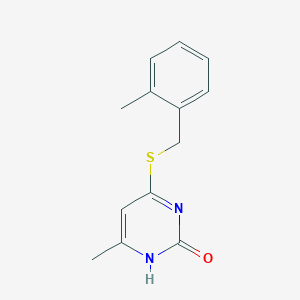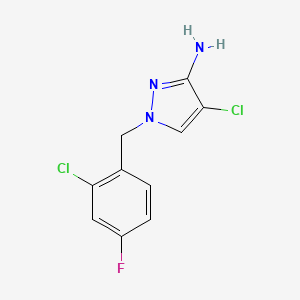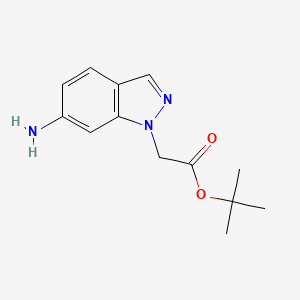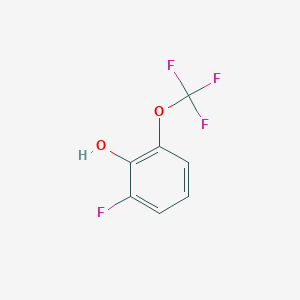![molecular formula C15H18FN5O2S2 B2478162 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 886941-67-9](/img/structure/B2478162.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 2-amino-5-tert-butyl-1,3,4-thiadiazole . It’s a complex organic compound that contains several functional groups, including a tert-butylcarbamoylamino group, a thiadiazolyl group, a sulfanyl group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring are a tert-butylcarbamoylamino group, a sulfanyl group, and a fluorophenyl group .Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Cancer Therapy A study explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, aiming to identify more potent inhibitors with improved drug-like properties. One of the analogs showed similar potency and better solubility compared to BPTES, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Antimicrobial Activities Another study focused on the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, with some showing promising antimicrobial activities. This underscores the potential of such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Anticancer Activity Research on novel sulfonamide derivatives revealed that some compounds exhibited potent anticancer activity against breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab et al., 2015).
Neuroprotective and Anticancer Effects A specific study on 2-amino-1,3,4-thiadiazole based compounds demonstrated both anticancer and neuroprotective activities. The compound tested inhibited tumor cell proliferation and exerted a trophic effect in neuronal cell culture without affecting the viability of normal cells, indicating its potential for therapeutic applications in cancer and neuroprotection (Rzeski et al., 2007).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition Investigations into various 6,5-heterocycles to improve the metabolic stability of PI3Kα and mTOR inhibitors have highlighted the importance of structural modifications for enhancing drug properties. A specific compound showed similar in vitro potency and in vivo efficacy relative to a potent inhibitor, with reduced metabolic deacetylation, indicating a promising approach for developing more stable and effective inhibitors (Stec et al., 2011).
Propiedades
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-7-5-4-6-9(10)16/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFOOIDDSIAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)

![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazole](/img/structure/B2478088.png)

![N-(benzo[d]thiazol-2-yl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2478092.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2478094.png)





